

A Technical Guide to the Chemical Structure and Stereochemistry of (E)-Masticadienonic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (E)-Masticadienonic acid

Cat. No.: B1246904

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of **(E)-Masticadienonic acid**, a significant bioactive triterpenoid. It covers its detailed chemical structure, precise stereochemistry, relevant quantitative data, and the experimental protocols for its isolation and characterization.

Chemical Structure and Identification

(E)-Masticadienonic acid is a tetracyclic triterpenoid belonging to the tirucallane family.^[1] Triterpenoids are a class of natural products derived from a C30 precursor, squalene.^[2] The core of **(E)-Masticadienonic acid** features a four-ring system (A, B, C, and D rings), which is characteristic of its class.

Key structural features include:

- A ketone group at the C-3 position of the A-ring.
- A double bond within the ring system, typically between C-7 and C-8.
- A carboxylic acid-containing side chain attached at the C-17 position.
- The defining feature is the (E)-configuration of the double bond at the C-24 position in the side chain.

Systematic IUPAC Name: (E)-2-methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-2-enoic acid.[1]

Chemical Identifiers:

- CAS Number: 514-49-8[1]
- Molecular Formula: C₃₀H₄₆O₃[1]
- InChI: InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,19,21-22,24H,8-9,12-18H2,1-7H3,(H,32,33)/b20-10+[1]
- InChIKey: VOYZLWKVLYJHD-KEBDBYFISA-N[1]

Stereochemistry

The stereochemistry of **(E)-Masticadienonic acid** is complex and critical to its identity and biological function.

- Tetracyclic Core: The molecule possesses multiple chiral centers within its fused ring system, characteristic of the tirucallane skeleton. The specific stereochemistry is a result of the enzymatic cyclization of 2,3-oxidosqualene.[3][4]
- (E/Z) Isomerism: The designation "(E)" refers to the geometry of the double bond between carbons C-24 and C-25 in the side chain. According to the Cahn-Ingold-Prelog (CIP) priority rules, the higher priority substituents on each carbon of the double bond are on opposite sides (Entgegen in German). This is distinct from its diastereomer, (Z)-Masticadienonic acid (also known as Masticadienonic acid or MNA in some literature), where the high-priority groups are on the same side (Zusammen).[5][6] This specific isomerism significantly influences the molecule's shape and interaction with biological targets.

Quantitative Data

The following tables summarize the key physicochemical and spectroscopic properties of **(E)-Masticadienonic acid**.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	<chem>C30H46O3</chem>	[1]
Molar Mass	454.69 g/mol	[1]
Exact Mass	454.34469533 Da	[7]
Appearance	White to off-white solid	[1]
Solubility	Practically insoluble in water; soluble in ethanol, DMSO	[1]

| Melting Point | 181 - 183 °C |[\[6\]](#) |

Table 2: Spectroscopic Data

Technique	Key Findings	Source(s)
Mass Spectrometry (MS)	The high-resolution mass corresponds to the molecular formula <chem>C30H46O3</chem>.	[7]
¹³ C NMR Spectroscopy	Spectra are available in databases, confirming the 30 carbon atoms of the triterpenoid structure.	[7]
¹ H NMR Spectroscopy	Proton NMR data is available and essential for confirming the stereochemistry and constitution.	

| Infrared (IR) Spectroscopy | IR spectra show characteristic absorptions for C=O (ketone and carboxylic acid) and C=C (alkene) functional groups. |[\[7\]](#) |

Experimental Protocols

Isolation and Purification

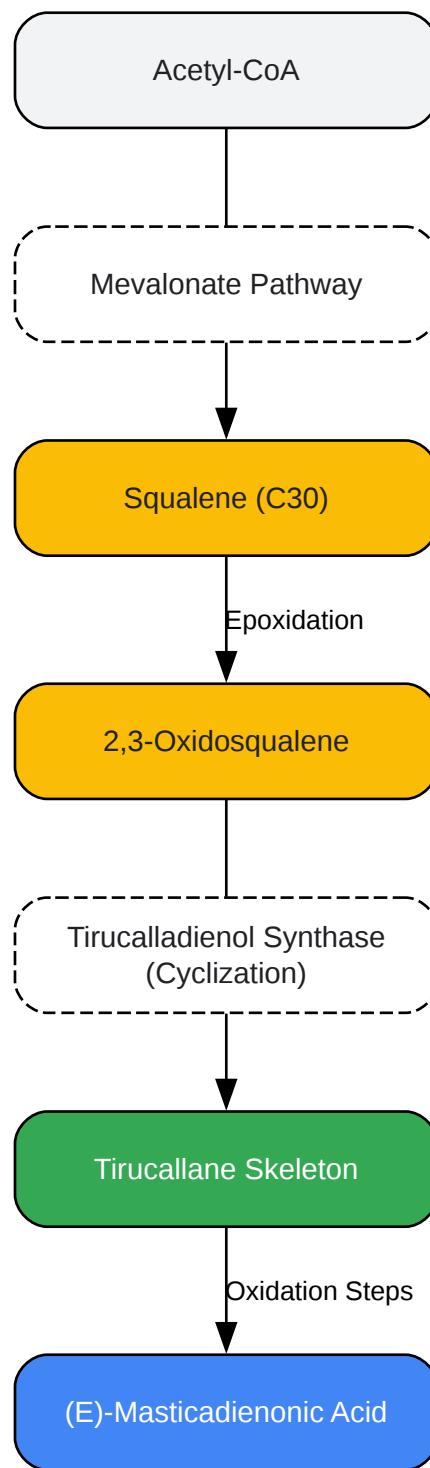
(E)-Masticadienonic acid is naturally found in the resin of *Pistacia lentiscus* (mastic gum) and the bark of plants like *Amphipterygium adstringens*.^{[1][8]} The following protocol is a typical method for its isolation.

Protocol 1: Isolation from *Pistacia lentiscus* Resin

- Removal of Polymer: Dissolve the crude mastic gum resin in a suitable solvent mixture (e.g., ethyl acetate and methanol).^[6] The insoluble polymer fraction (poly- β -myrcene) is removed by filtration or decantation.^{[6][9]}
- Liquid-Liquid Extraction: The soluble fraction is partitioned between a non-polar phase (e.g., n-hexane/EtOAc) and an aqueous alkaline phase (e.g., 20% NaOH in H₂O/MeOH).^[9] The triterpenoid acids, including **(E)-Masticadienonic acid**, will move into the aqueous phase as their carboxylate salts.
- Acidification and Recovery: The aqueous phase is carefully acidified with an acid like HCl to a pH of ~3.^[9] This protonates the carboxylate groups, causing the triterpenoid acids to precipitate or become extractable by a water-immiscible organic solvent (e.g., Ethyl Acetate).
- Chromatographic Purification: The resulting acidic fraction is subjected to further purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) using a gradient elution system (e.g., acetonitrile and water) is highly effective for separating the individual triterpenic acids and isolating pure **(E)-Masticadienonic acid**.^[9]

Structural Elucidation

The definitive structure and stereochemistry of the isolated compound are confirmed using a combination of modern spectroscopic techniques.

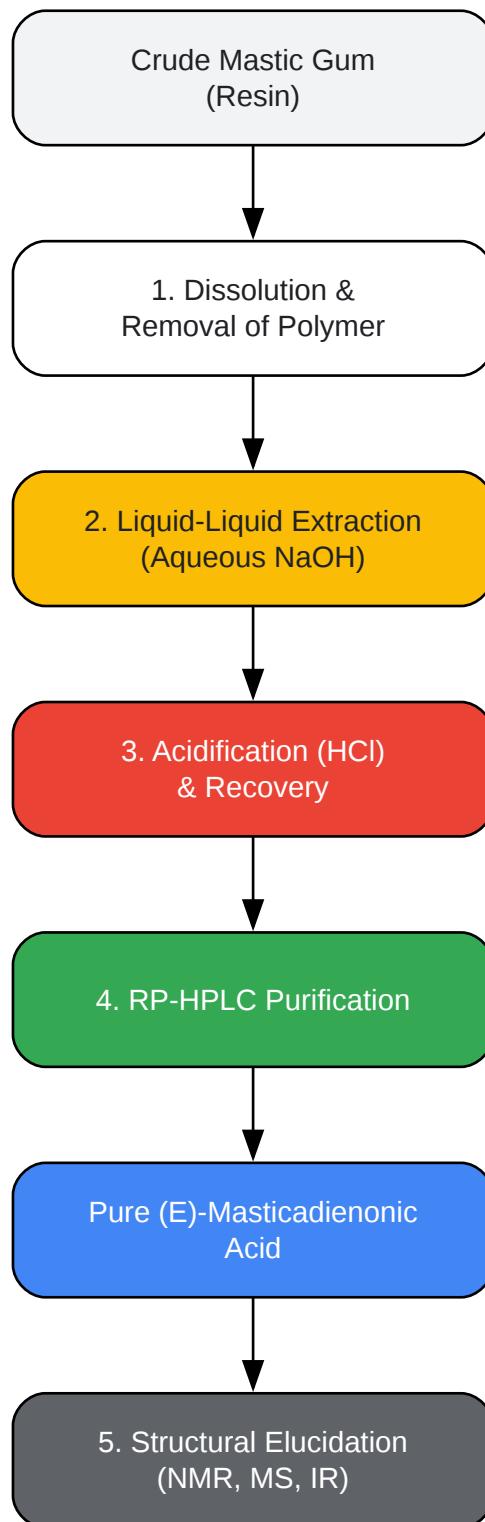

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula (C₃₀H₄₆O₃).
- NMR Spectroscopy:
 - ¹H NMR: Provides information on the chemical environment of all protons, their multiplicity (splitting patterns), and coupling constants, which helps to establish the connectivity and relative stereochemistry.

- ^{13}C NMR: Determines the number of unique carbon atoms and their types (methyl, methylene, methine, quaternary, carbonyl, olefinic).
- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the complete chemical structure, including the connectivity of the side chain and the positions of functional groups on the tetracyclic core.^[9]
- Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl stretches of the ketone and carboxylic acid, and the C=C double bond stretches.

Diagrams and Workflows

Biosynthetic Context

(E)-Masticadienonic acid is synthesized via the mevalonate pathway, which is common for all triterpenes.^[1] The diagram below illustrates its position within this broader biosynthetic framework.



[Click to download full resolution via product page](#)

Caption: Biosynthetic origin of **(E)-Masticadienonic acid**.

Isolation Workflow

The following diagram outlines the key steps involved in the experimental isolation of **(E)-Masticadienonic acid** from its natural source.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for isolating **(E)-Masticadienonic acid**.

Stereochemical Relationship

This diagram illustrates the structural difference between **(E)-Masticadienonic acid** and its **(Z)** isomer at the C-24 double bond.

Caption: Comparison of (E) and (Z) isomers at the C-24 double bond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Masticadienonic acid - Wikipedia [en.wikipedia.org]
- 2. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triterpenoid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 5. (Z,6S)-2-methyl-6-[(10R,13S,14S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | C30H46O3 | CID 44421209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Masticadienonic acid | 514-49-8 | Benchchem [benchchem.com]
- 7. Masticadienonic acid | C30H46O3 | CID 11340012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Masticadienonic and 3 α -OH Masticadienoic Acids Induce Apoptosis and Inhibit Cell Proliferation and Tumor Growth in Prostate Cancer Xenografts In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to the Chemical Structure and Stereochemistry of (E)-Masticadienonic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1246904#chemical-structure-and-stereochemistry-of-e-masticadienonic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com